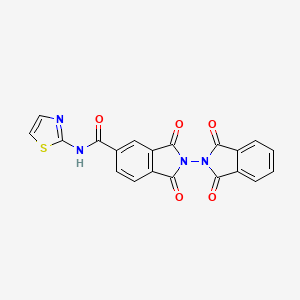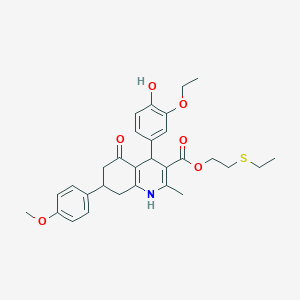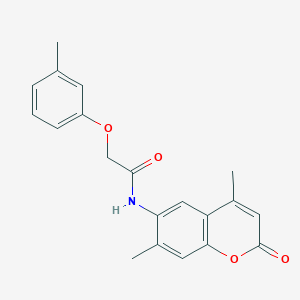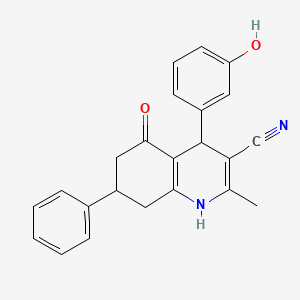![molecular formula C15H13IN2O2 B5006114 N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
N-[2-(acetylamino)phenyl]-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-4-iodobenzamide, also known as AIBA, is a chemical compound used in scientific research for its potential application in cancer treatment and diagnosis. AIBA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and inducing cell death in pre-clinical studies. In
作用机制
The mechanism of action of N-[2-(acetylamino)phenyl]-4-iodobenzamide involves the inhibition of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins, leading to the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in pre-clinical studies, indicating its potential as a safe and effective cancer treatment. This compound has also been shown to have a high selectivity for cancer cells, meaning that it targets cancer cells while sparing healthy cells. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One advantage of N-[2-(acetylamino)phenyl]-4-iodobenzamide is its low toxicity profile, which allows for higher doses to be administered without causing harm to healthy cells. Another advantage is its high selectivity for cancer cells, which minimizes off-target effects. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-[2-(acetylamino)phenyl]-4-iodobenzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the use of this compound as a diagnostic tool for cancer imaging could be further explored. Finally, the investigation of the potential use of this compound in other diseases, such as neurodegenerative diseases and inflammatory disorders, could also be a future direction of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential as a cancer treatment and diagnostic tool. Its low toxicity profile, high selectivity for cancer cells, and anti-cancer activity make it an attractive candidate for further study. With continued research, this compound could potentially become a valuable addition to the arsenal of cancer treatments available to patients.
合成方法
N-[2-(acetylamino)phenyl]-4-iodobenzamide can be synthesized using a multi-step process that involves the reaction of 4-iodobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-acetamidophenylboronic acid. The final product is obtained through a Suzuki coupling reaction with 4-bromoaniline.
科学研究应用
N-[2-(acetylamino)phenyl]-4-iodobenzamide has been extensively studied for its potential application in cancer treatment and diagnosis. Pre-clinical studies have shown that this compound inhibits the growth of cancer cells in various types of cancer, including breast, colon, and lung cancer. This compound has also been shown to induce cell death in cancer cells by activating apoptotic pathways. In addition, this compound has been investigated for its potential use as a diagnostic tool for cancer imaging.
属性
IUPAC Name |
N-(2-acetamidophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-13-4-2-3-5-14(13)18-15(20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBHFRXZEVBRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5006032.png)



![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5006067.png)
![3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B5006083.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)